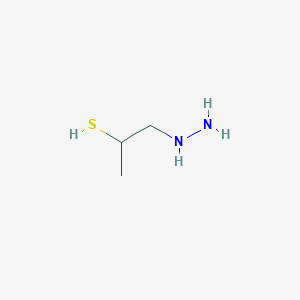

1-Hydrazinylpropane-2-thiol

Descripción

Contextualization of Hydrazinyl Thiols within Organosulfur Chemistry

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, encompasses a vast and diverse array of molecules with wide-ranging applications. researchgate.net Thiols, or mercaptans (R-SH), are a fundamental class of organosulfur compounds, structurally analogous to alcohols but with distinct chemical properties. ontosight.ai They are more acidic, more nucleophilic, and more readily oxidized than their alcohol counterparts. researchgate.net These characteristics make thiols crucial players in both biological systems, such as in the amino acids cysteine and methionine, and in industrial processes. researchgate.net

The introduction of a hydrazine (B178648) (-NHNH2) group into a thiol-containing molecule creates a hydrazinyl thiol, a compound class that, while not extensively explored, resides at the intersection of organosulfur and nitrogen chemistry. The hydrazine moiety is a potent nucleophile and a good reducing agent, capable of participating in a variety of chemical transformations, including the formation of hydrazones and the synthesis of nitrogen-containing heterocycles. mdpi.com The presence of both a thiol and a hydrazine group within the same molecule suggests a rich and complex reactivity profile, offering avenues for selective chemical modifications at two distinct sites.

Significance of Bifunctional Hydrazine and Thiol Moieties in Organic Synthesis

The strategic advantage of bifunctional molecules lies in their ability to act as linkers or scaffolds in the construction of more complex chemical entities. The hydrazine and thiol groups are orthogonal in their reactivity, meaning that one can often be reacted selectively in the presence of the other under specific conditions. This orthogonality is highly desirable in organic synthesis, as it allows for a stepwise and controlled elaboration of a molecular framework.

The hydrazine group is well-known for its condensation reaction with aldehydes and ketones to form hydrazones. nih.gov This reaction is often employed in bioconjugation and the formation of pH-labile linkages in drug delivery systems. nih.gov The thiol group, on the other hand, is highly reactive towards a different set of functional groups. It can undergo nucleophilic addition to α,β-unsaturated carbonyl compounds (Michael addition), participate in thiol-ene "click" reactions, and form disulfide bonds upon oxidation. nih.govsemanticscholar.org Thiol groups also have a strong affinity for heavy metals, a property exploited in chelation chemistry. nih.gov

The combination of these two functionalities in a single molecule like 1-Hydrazinylpropane-2-thiol opens up possibilities for creating heterobifunctional crosslinking agents. nih.gov Such reagents can be used to connect two different molecular entities, for example, a protein and a polymer, by leveraging the distinct reactivity of the hydrazine and thiol groups. nih.gov

Academic Research Trajectories for this compound

While specific academic research focused solely on this compound is not widely documented in publicly available literature, its structure suggests several promising research avenues based on the known chemistry of its functional groups.

Synthesis of Heterocyclic Compounds: One of the most apparent applications of this compound is in the synthesis of sulfur and nitrogen-containing heterocyclic compounds. The intramolecular reaction between the nucleophilic hydrazine and the thiol group, or their reaction with a suitable bifunctional electrophile, could lead to the formation of novel five-, six-, or seven-membered rings. For instance, reaction with a dicarbonyl compound could potentially yield a diazepine (B8756704) or a related heterocyclic system. The synthesis of such compounds is of interest due to the prevalence of sulfur and nitrogen heterocycles in pharmaceuticals and other biologically active molecules.

Crosslinking and Bioconjugation: As a heterobifunctional molecule, this compound is a prime candidate for the development of novel crosslinking agents. The hydrazine moiety can be reacted with an aldehyde or ketone on a target molecule, and the thiol group can subsequently or concurrently react with a thiol-reactive group (e.g., a maleimide) on a second molecule. This could be particularly useful in the field of bioconjugation for linking proteins, peptides, or other biomolecules to surfaces or other polymers. nih.gov

Coordination Chemistry: Both the hydrazine and thiol groups can act as ligands for metal ions. The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms in this compound makes it an interesting candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The specific coordination geometry and the resulting properties of such metal complexes would be a function of the metal ion used and the reaction conditions.

Materials Science: The thiol group is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces. This compound could be used to create functionalized surfaces where the hydrazine group is exposed, allowing for the subsequent immobilization of other molecules through hydrazone formation. This could have applications in the development of biosensors and other advanced materials.

While these research trajectories are speculative in the absence of direct literature, they are logical extensions of the well-established reactivity of hydrazine and thiol functionalities. Further investigation into the synthesis and reactivity of this compound is warranted to explore its full potential in these and other areas of chemical research.

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H10N2S |

|---|---|

Peso molecular |

106.19 g/mol |

Nombre IUPAC |

1-hydrazinylpropane-2-thiol |

InChI |

InChI=1S/C3H10N2S/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3 |

Clave InChI |

YTRPARXWIWWUQG-UHFFFAOYSA-N |

SMILES canónico |

CC(CNN)S |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Hydrazinylpropane 2 Thiol

Thiol-Ene Reactions and Alkene Hydrothiolation with the Thiol Moiety of 1-Hydrazinylpropane-2-thiol

The thiol group of this compound can readily participate in thiol-ene reactions, a powerful class of transformations that form carbon-sulfur bonds through the addition of the S-H bond across a carbon-carbon double bond (alkene). wikipedia.org This process, also known as alkene hydrothiolation, can proceed through two primary mechanisms: a free-radical addition or a catalyzed Michael addition. wikipedia.org Both pathways typically result in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgacsgcipr.org

The free-radical mediated thiol-ene reaction is a chain reaction that can be initiated by thermal or photochemical means, often with the aid of a radical initiator. wikipedia.orgfrontiersin.org The mechanism involves three key stages: initiation, propagation, and termination.

Initiation: A radical initiator generates an initial radical species, which then abstracts the hydrogen atom from the thiol group of this compound. This homolytic cleavage of the S-H bond, which has a relatively low bond dissociation energy, forms a reactive thiyl radical. frontiersin.org

Propagation: This stage consists of two steps. First, the newly formed thiyl radical adds to the alkene at the less substituted carbon atom, creating a more stable carbon-centered radical intermediate. wikipedia.orgresearchgate.net This step is generally reversible. researchgate.net Second, this carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

Termination: The chain reaction ceases when two radical species combine. researchgate.net

This radical process is highly efficient and is considered a "click" chemistry reaction due to its high yields, rapid reaction rates, and stereoselectivity. wikipedia.org

Alternatively, the hydrothiolation can proceed via a Michael addition (or conjugate addition) mechanism, particularly when the alkene is electron-deficient (e.g., acrylates, vinyl sulfones, maleimides). nih.govresearchgate.net This pathway is typically catalyzed by a base or a nucleophile. wikipedia.org

The mechanism involves the following steps:

Thiolate Formation: A base deprotonates the thiol group of this compound, forming a highly nucleophilic thiolate anion. nih.gov In nucleophile-initiated reactions, the catalyst first reacts with the alkene to form a zwitterionic intermediate which then deprotonates the thiol. nih.gov

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene, leading to the formation of a resonance-stabilized enolate intermediate. rsc.org

Protonation: The enolate intermediate is subsequently protonated by a proton source, such as a protonated base or another thiol molecule, to yield the final thioether adduct and regenerate the catalyst. nih.gov

The conversion is governed by an anionic cycle where the rate-determining step is often the proton transfer to the Michael adduct anion. rsc.org

Reactive Alkenes: With electron-rich alkenes like vinyl ethers or strained alkenes like norbornene, the initial addition of the thiyl radical (propagation) is very fast. In these cases, the subsequent hydrogen abstraction from another thiol molecule (chain-transfer) becomes the rate-limiting step. wikipedia.orgnih.gov

Less Reactive Alkenes: For electron-poor or sterically hindered alkenes, the initial radical addition to the double bond is slower and becomes the rate-limiting step. wikipedia.org

| Alkene | Propagation Rate Constant (kP, M-1s-1) | Chain-Transfer Rate Constant (kCT, M-1s-1) | Reactivity Class |

|---|---|---|---|

| Norbornene | 1.1 x 108 | 1.9 x 105 | High |

| Methyl Vinyl Ether | 2.9 x 107 | 1.5 x 105 | High |

| Styrene | 3.2 x 106 | 2.8 x 102 | Moderate |

| Methyl Acrylate | 1.2 x 106 | 1.6 x 106 | Moderate |

| Acrylonitrile | 6.0 x 105 | 2.3 x 106 | Low |

A key feature of both radical and Michael addition thiol-ene reactions is their high regioselectivity, predominantly yielding the anti-Markovnikov product. wikipedia.orgresearchgate.net

In the radical mechanism , the thiyl radical adds to the least sterically hindered carbon of the double bond. This generates the more substituted, and thus more stable, carbon-centered radical intermediate. wikipedia.orgepa.gov Studies have shown that the regioselective outcome is primarily steered by the steric effect of the substituents on the alkene. researchgate.netepa.gov

In the Michael addition , the nucleophilic attack of the thiolate occurs at the β-carbon of the conjugated system, which is the electropositive end of the polarized double bond, also resulting in the anti-Markovnikov adduct. wikipedia.org

The radical thiol-ene reaction can also influence the stereochemistry of the alkene. The addition of the thiyl radical to the C=C bond is reversible, and the intermediate carbon-centered radical allows for free rotation around the former double bond. This can lead to cis-trans isomerization of the starting alkene. wikipedia.org For additions to cyclic alkenes like norbornene, the radical attack typically occurs from the less hindered exo face. rsc.org

Reactivity of the Hydrazinyl Group in this compound

The hydrazinyl group (-NHNH2) in this compound provides a second site of reactivity, characterized by the nucleophilic nature of its nitrogen atoms.

Hydrazines are generally considered strong nucleophiles, a property sometimes attributed to the "alpha effect," where a lone pair of electrons on an adjacent atom enhances nucleophilicity. nih.gov However, some kinetic studies argue that the enhanced reactivity of hydrazines relative to their basicity is not always observed. acs.orgresearchgate.net Nevertheless, the nitrogen atoms of the hydrazinyl group readily attack electrophilic centers.

A classic reaction showcasing the nucleophilicity of hydrazines is the formation of hydrazones through reaction with carbonyl compounds (aldehydes and ketones). fiveable.me The mechanism is a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a C=N double bond. libretexts.org This reaction, which is the first step of the Wolff-Kishner reduction, proceeds as follows:

The terminal nitrogen of the hydrazinyl group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

This forms a tetrahedral intermediate.

A proton transfer occurs, followed by the elimination of a water molecule to form the stable hydrazone product. fiveable.melibretexts.org

Kinetic studies comparing the nucleophilicity of various amines and hydrazines have shown that in both water and acetonitrile, hydrazine (B178648) exhibits a reactivity comparable to that of methylamine. acs.orgresearchgate.net This suggests that the hydrazinyl group in this compound is a potent nucleophilic center, capable of participating in a wide range of nucleophilic addition and substitution reactions.

| Nucleophile | Nucleophilicity Parameter (N) |

|---|---|

| Ammonia (B1221849) | 14.93 |

| Methylamine | 16.79 |

| Hydrazine | 16.71 |

| Ethylamine | 17.41 |

| n-Butylamine | 17.45 |

Condensation and Cyclization Reactions Involving Hydrazine

The presence of a hydrazine moiety in this compound allows it to readily participate in condensation reactions, particularly with carbonyl compounds. The classic reaction involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, a cornerstone in the synthesis of pyrazoles, known as the Knorr synthesis. nih.govbeilstein-journals.org Similarly, this compound is expected to react with aldehydes and ketones to form hydrazones. These reactions can be catalyzed by acid to facilitate the dehydration step. nih.gov

The dual functionality of the molecule opens pathways to various heterocyclic systems. Depending on the reaction partner and conditions, either the hydrazine or the thiol group, or both, can be involved in ring formation. For instance, multicomponent reactions involving polyfunctional hydrazine derivatives are known to produce complex heterocyclic structures like aminopyrazoles. nih.govbeilstein-journals.org Reaction of a hydrazino thiol with a suitable electrophile could lead to the formation of sulfur-containing nitrogen heterocycles such as thiadiazines or thiazoles. mdpi.comrsc.org

The general scheme for such cyclocondensation reactions can be influenced by the nature of the reactants and catalysts. For example, the reaction of thiohydrazides with α-bromoketones or β-chlorovinyl aldehydes can yield 1,3,4-thiadiazines or pyridazines, respectively. mdpi.com These transformations often proceed through intermediates that undergo cyclization and subsequent aromatization or rearrangement to yield the final heterocyclic product. mdpi.comorganic-chemistry.org

Redox Chemistry and Disulfide Formation from this compound

The thiol (-SH) group of this compound is the primary site for its redox activity. Thiols are known to undergo oxidation to form a variety of sulfur-containing compounds, with disulfides being the most common product. fiveable.menih.gov This thiol-disulfide interconversion is a fundamental process in biochemistry, crucial for protein structure and redox signaling. libretexts.orglibretexts.org

Oxidation Pathways to Disulfides and Other Sulfur Compounds

The oxidation of thiols to disulfides can proceed through several mechanistic pathways, primarily involving one- or two-electron transfer processes. tandfonline.com The reaction is highly dependent on the nature of the oxidant and the reaction conditions, such as pH and solvent. researchgate.netnih.gov

Two-Electron Oxidation: This pathway involves the reaction of a thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH), with a two-electron oxidant like hydrogen peroxide (H₂O₂). tandfonline.comnih.gov The initial product is a highly reactive sulfenic acid (RSOH) intermediate. tandfonline.comrsc.org This intermediate can then react rapidly with another thiol molecule to form the corresponding disulfide (RSSR) and water. nih.gov Recent studies suggest that the mechanism of thiol oxidation by H₂O₂ is complex, involving significant solvent effects and charge redistribution, challenging the traditional Sₙ2 paradigm. nih.govacs.org

One-Electron Oxidation: This pathway generates a thiyl radical (RS•) intermediate. tandfonline.com Two thiyl radicals can then combine to form a disulfide bond. nih.gov Under physiological conditions, it is more likely for a thiyl radical to react with a thiolate to form a disulfide radical anion (RSSR•⁻), which can then be oxidized to the disulfide. nih.gov

Beyond disulfides, further oxidation of the sulfur atom can occur, leading to sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H). nih.govrsc.org The formation of these higher oxidation states is generally irreversible under physiological conditions. rsc.org A variety of oxidizing agents can be employed for these transformations, including halogens (I₂, Br₂), dimethyl sulfoxide (DMSO), and various metal ions. researchgate.netlibretexts.org

Table 1: Common Oxidants for Thiols and Their Products

| Oxidant | Typical Product(s) | Mechanism Notes |

|---|---|---|

| Molecular Oxygen (O₂) | Disulfide (RSSR) | Can be slow; often catalyzed by metal ions. |

| Hydrogen Peroxide (H₂O₂) | Disulfide (RSSR), Sulfenic Acid (RSOH) | Proceeds via a sulfenic acid intermediate. tandfonline.com |

| Halogens (I₂, Br₂) | Disulfide (RSSR) | A common and efficient method for disulfide formation. libretexts.org |

| Dimethyl Sulfoxide (DMSO) | Disulfide (RSSR) | Often used in organic synthesis. nih.gov |

| Sulfonyl Fluorides (e.g., SO₂F₂) | Disulfide (RSSR) | A highly selective "redox-click" reaction. chemrxiv.org |

Disulfide Exchange Reactions and Their Equilibrium

Disulfide exchange is a crucial reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. wikipedia.org This process is essentially a series of Sₙ2-type nucleophilic substitution reactions where the thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov The reaction proceeds through a transient, higher-energy trisulfide-like transition state. nih.gov

The reaction is reversible and its equilibrium position is dictated by the relative concentrations and reduction potentials of the thiols and disulfides involved. nih.govnih.gov In biological systems, the redox environment is maintained by specific thiol-disulfide couples, such as the glutathione/glutathione disulfide (GSH/GSSG) pair. libretexts.org The equilibrium of a disulfide exchange reaction involving this compound would similarly be influenced by the surrounding redox potential.

The kinetics of these exchange reactions are pH-dependent, as the concentration of the highly nucleophilic thiolate species increases with pH. nih.gov The rate of the reaction is also influenced by the pKa of both the attacking thiol and the leaving group thiol. nih.gov

Table 2: Standard Reduction Potentials of Biologically Relevant Thiol/Disulfide Couples

| Redox Couple | Standard Potential (E°') at pH 7 |

|---|---|

| Cysteine/Cystine | -220 mV |

| Glutathione/GSSG | -240 mV |

Mechanistic Elucidation of Complex Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound requires a combination of kinetic analysis to determine reaction rates and pathways, and methods to identify transient species like reaction intermediates and transition states. nih.gov

Kinetic Analysis of Multi-Step Reaction Mechanisms

Kinetic studies are essential for deciphering the sequence of steps in a complex reaction. nih.gov By monitoring the concentration of reactants and products over time, one can determine the reaction order, rate constants, and the rate-determining step. nih.govacs.org For reactions involving thiols, techniques such as online FT-IR spectroscopy can be used for extensive kinetic comparisons of different reaction types. rsc.org

Several factors influence the kinetics of reactions involving this compound:

Steric Hindrance: The substitution pattern around the thiol group can significantly affect reaction rates. Increased steric bulk can raise the activation energy, particularly for steps like the chain transfer in radical thiol-ene reactions. researchgate.net

pH: As previously noted, the pH is critical for reactions involving thiolate anions, with reaction rates often increasing at higher pH values where the thiolate concentration is greater. nih.gov

Catalysts: The presence of catalysts, such as tertiary amines or phosphines for certain thiol-X "click" reactions, can dramatically accelerate reaction rates. rsc.org

Computational modeling is increasingly used to predict rate constants for various steps in a proposed mechanism, providing a powerful tool to complement experimental kinetic analysis. epa.govresearchgate.net

Table 3: Key Parameters Determined from Kinetic Analysis

| Parameter | Description |

|---|---|

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law; indicates the dependency of the rate on that species. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. |

Identification of Reaction Intermediates and Transition States

The direct observation of reaction intermediates in thiol chemistry is often challenging due to their high reactivity and short lifetimes. researchgate.net However, their existence is inferred from kinetic data, trapping experiments, and spectroscopic studies. In the reactions of this compound, several types of intermediates can be postulated based on known thiol and hydrazine chemistry.

Sulfenic Acids (RSOH): As mentioned, these are key intermediates in the two-electron oxidation of thiols. tandfonline.com While typically transient, sterically hindered thiols have been designed that allow for the direct observation of persistent sulfenic acid species by ¹⁹F NMR. rsc.orgresearchgate.net

Thiyl Radicals (RS•): These are the hallmark intermediates of one-electron oxidation pathways and radical-mediated reactions like thiol-ene additions. tandfonline.comnih.gov

Hydrazones: These are the initial products of the condensation reaction between the hydrazine group and a carbonyl compound, which may act as intermediates for subsequent cyclization reactions. nih.govmdpi.com

Thiolate Ions (RS⁻): While a stable species in basic solution, the thiolate acts as a crucial nucleophilic intermediate in many reactions, including Sₙ2 displacement and disulfide exchange. pearson.com

Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. Their structures are typically investigated using computational chemistry methods, which can provide insights into the geometry and energy of these fleeting structures, such as the trigonal bipyramidal geometry of the trisulfide-like transition state in disulfide exchange. nih.gov

Information regarding the synthesis of specified heterocyclic compounds from this compound is not available in the reviewed literature.

Following a comprehensive search of scientific databases and literature, no specific methods, research articles, or data could be located that describe the derivatization of this compound to form the heterocyclic compounds requested in the article outline. The conducted searches aimed to find information on the synthesis of:

Three-Membered Heterocycles: Aziridine and Diaziridine Derivatives

Four-Membered Heterocycles: Diazetidine and Thiazetidine Derivatives

Five-Membered Heterocycles: Thiazolidine, Thiazolidinone, Thiadiazole, Imidazole (B134444), and Benzimidazole (B57391) Derivatives

The search results did provide general synthesis routes for these classes of compounds. For instance, the synthesis of thiazolidinones often involves the reaction of a Schiff base with thioglycolic acid, while thiadiazoles can be synthesized from thiosemicarbazides. Similarly, imidazole and benzimidazole syntheses often involve the condensation of dicarbonyl compounds or their equivalents with ammonia or o-phenylenediamine, respectively.

However, none of the retrieved scientific literature specifically documents the use of this compound as a precursor for these synthetic pathways. The unique bifunctional nature of this compound, containing both a hydrazinyl and a thiol group, suggests it could potentially serve as a building block for various nitrogen- and sulfur-containing heterocycles. In theory, the hydrazinyl moiety could react with carbonyl compounds to form hydrazones, which could then undergo further reactions, and the thiol group could participate in cyclization reactions.

Despite this theoretical potential, the absence of any published research or experimental data on these specific reactions prevents the creation of a scientifically accurate and informative article as requested. To adhere to the strict instructions of not introducing information outside the explicit scope and to maintain scientific accuracy, the article cannot be generated. Further research would be required to explore and document the reactivity of this compound in the context of heterocyclic synthesis.

Derivatization Strategies and Heterocyclic Compound Formation Utilizing 1 Hydrazinylpropane 2 Thiol

Construction of Nitrogen- and Sulfur-Containing Heterocyclic Systems

Synthesis of Five-Membered Heterocyclic Rings

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from 1-Hydrazinylpropane-2-thiol leverages the reactivity of its terminal hydrazinyl group. A primary and effective method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.com This reaction is a cornerstone in pyrazole synthesis and can be readily adapted for this compound. mdpi.comnih.gov

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine group with one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. By varying the substituents on the 1,3-dicarbonyl reactant, a diverse library of pyrazole derivatives, each bearing the propan-2-thiol side chain, can be generated. Another established route involves the cycloaddition reaction of hydrazines with acetylenic ketones. mdpi.comorientjchem.org

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Co-reactant (1,3-Dicarbonyl Compound) | Reaction Conditions | Resulting Pyrazole Derivative Class | Key Features |

|---|---|---|---|

| Acetylacetone | Ethanol, reflux | 3,5-Dimethyl-1-(2-mercaptopropyl)pyrazole | Simple and high-yielding reaction with a symmetric diketone. |

| Benzoylacetone | Acetic acid, heat | 3-Methyl-5-phenyl-1-(2-mercaptopropyl)pyrazole or 5-Methyl-3-phenyl-1-(2-mercaptopropyl)pyrazole | Potential for regioisomeric products depending on reaction control. mdpi.com |

| Dibenzoylmethane | Toluene, Dean-Stark trap | 3,5-Diphenyl-1-(2-mercaptopropyl)pyrazole | Synthesis of pyrazoles with aryl substituents. |

| Ethyl Acetoacetate | Acid or base catalysis | 5-Methyl-1-(2-mercaptopropyl)pyrazol-3-one | Formation of pyrazolone (B3327878) derivatives, which are important pharmacophores. |

Access to Six-Membered Heterocyclic Systems (e.g., Diazine, Thiazine, Triazine Derivatives)

The dual functionality of this compound provides pathways to various six-membered heterocyclic systems.

Diazine Derivatives (e.g., Pyridazines): Pyridazine rings can be formed by reacting the hydrazine moiety with 1,4-dicarbonyl compounds, such as γ-diketones or their equivalents, followed by cyclization and oxidation.

Thiazine Derivatives: The presence of both nitrogen and sulfur atoms allows for the synthesis of thiazines. For instance, a 1,3-thiazine ring can be constructed through the reaction of this compound with a suitable three-carbon dielectrophilic partner, such as an α,β-unsaturated ketone or aldehyde. The reaction likely proceeds via Michael addition of the thiol group, followed by cyclization involving one of the hydrazine's nitrogen atoms. naturalspublishing.comnih.gov Thiazines are recognized as important heterocyclic compounds in medicinal chemistry. naturalspublishing.comijpsr.com

Triazine Derivatives: The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved by reacting the hydrazine group of this compound with α-dicarbonyl compounds to form a hydrazone, which is then cyclized with a source of the third nitrogen atom, such as ammonia (B1221849) or its derivatives. 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure. ijpsr.info Alternatively, 1,3,5-triazine (B166579) scaffolds can be built from cyanuric chloride, where sequential substitution reactions with nucleophiles, including the amino and thiol groups of the precursor, can lead to highly functionalized triazines. mdpi.comnih.govmdpi.com

Exploration of Seven-Membered Heterocycles (e.g., Thiazepine Derivatives)

The formation of seven-membered rings, such as thiazepines, is a significant application of this compound. The synthesis of benzothiazepine (B8601423) derivatives, for example, often involves the condensation of a compound containing an amino-thiol structure with α,β-unsaturated carbonyl compounds (chalcones) or β-dicarbonyl compounds. researchgate.netnih.govconnectjournals.comresearchgate.net

Adapting this strategy, this compound can react with a four-carbon dielectrophilic fragment to form the seven-membered thiazepine ring. The thiol group and one of the hydrazine nitrogens act as the two heteroatoms in the ring-forming cyclization.

Table 2: Potential Synthetic Routes to Thiazepine Derivatives

| Co-reactant | Catalyst/Conditions | Resulting Heterocycle Class | Synthetic Strategy |

|---|---|---|---|

| α,β-Unsaturated Ketones (Chalcones) | Acidic (e.g., Glacial Acetic Acid) | 1,5-Thiazepine derivatives | [4+3] Annulation reaction. researchgate.net |

| 1,4-Dihalobutanes | Base (e.g., K₂CO₃) | Tetrahydrothiazepine derivatives | Sequential nucleophilic substitution. |

| Glutaric Anhydride | Heat, Dehydration | Thiazepinedione derivatives | Acylation followed by intramolecular cyclization. |

Generation of Eight-Membered Heterocyclic Rings

The synthesis of eight-membered heterocyclic rings presents a considerable challenge due to unfavorable entropic and enthalpic factors. researchgate.netrsc.org However, strategies such as ring expansion or high-dilution cyclization can be employed. Using this compound as a building block for such systems would likely involve a multi-step process. One hypothetical approach could involve reacting the thiol and hydrazine groups with a long-chain molecule containing electrophilic sites at both ends, under conditions that favor intramolecular cyclization over polymerization. The construction of eight-membered nitrogen heterocycles is a compelling area of research due to their presence in various bioactive molecules. rsc.org

Functionalization of the Nitrogen and Sulfur Atoms for Specific Applications

Beyond its role as a scaffold for heterocycle synthesis, the nitrogen and sulfur atoms of this compound can be selectively functionalized to tailor the molecule for specific applications.

Sulfur Atom Functionalization: The thiol group is a highly versatile handle for modification. It can undergo S-alkylation, S-acylation, or be converted into thioesters. nih.gov It can also participate in Michael additions to activated alkenes or be oxidized to form disulfides, sulfoxides, or sulfonic acids, each modification imparting distinct chemical properties to the molecule.

Design and Synthesis of Fused Polycyclic Systems Incorporating this compound Scaffolds

The synthesis of fused polycyclic systems represents an advanced application of this compound, enabling the creation of complex, three-dimensional molecular architectures. This is typically achieved by first forming a primary heterocyclic ring, such as a pyrazole or thiazine, which is then subjected to further reactions to build additional fused rings.

For example, a pyrazole derivative synthesized from this compound could be designed to contain functional groups on the pyrazole ring that can participate in a subsequent intramolecular cyclization. If the thiol side chain were to react with a neighboring group on the pyrazole ring, a fused thiazolo-pyrazole system could be generated. Such strategies are crucial for accessing novel chemical space and developing compounds with unique structural and electronic properties. nih.govrsc.org The synthesis of 1,2,3-triazole-fused systems, for instance, often involves the cyclization of heterocyclic diamines or the reaction of dicarbonyl triazoles with hydrazine. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 1 Hydrazinylpropane 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 1-Hydrazinylpropane-2-thiol (CH₃-CH(SH)-CH₂-NHNH₂), a distinct pattern of signals is predicted. The protons of the hydrazinyl (-NHNH₂) and thiol (-SH) groups are exchangeable and may appear as broad singlets; their chemical shifts can vary significantly depending on solvent, concentration, and temperature.

The aliphatic protons are expected to exhibit characteristic splitting patterns due to spin-spin coupling. The methyl (CH₃) protons would appear as a doublet, coupled to the single proton on the adjacent methine (CH) group. The methine proton, being adjacent to both the methyl and methylene (B1212753) groups, would likely appear as a complex multiplet. The methylene (CH₂) protons, positioned next to the methine and the hydrazinyl group, would also result in a multiplet. The deshielding effects of the adjacent sulfur and nitrogen atoms will cause the signals for the methine and methylene protons to appear further downfield compared to simple alkanes. chemistrysteps.comoregonstate.edulibretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Interactive data table. Sort by clicking headers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| CH₃ | ~1.3 | Doublet (d) | Coupled to the CH proton. |

| SH | 1.0 - 2.5 | Singlet (s, broad) | Chemical shift is variable and concentration-dependent. |

| CH₂ | ~2.8 - 3.0 | Multiplet (m) | Deshielded by the adjacent hydrazinyl group. |

| CH | ~3.1 - 3.3 | Multiplet (m) | Deshielded by the adjacent thiol group. |

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would appear as a single sharp line. huji.ac.il The molecule contains three distinct carbon environments.

The chemical shifts are influenced by the attached heteroatoms. The carbon atom bonded to the sulfur (C-SH) and the carbon atom bonded to the nitrogen of the hydrazinyl group (C-NHNH₂) will be shifted downfield due to the electronegativity of these atoms. libretexts.orglibretexts.orgyoutube.com The methyl carbon would appear at the most upfield position, typical for aliphatic methyl groups. compoundchem.combhu.ac.inwisc.edu

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Interactive data table. Sort by clicking headers.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CH₃ | ~20 - 25 | Standard aliphatic region. |

| CH-SH | ~35 - 45 | Downfield shift due to the attached sulfur atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound Interactive data table. Sort by clicking headers.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Hydrazine (B178648) (-NH₂) | 3300 - 3400 | Medium |

| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 2960 | Strong |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |

| N-H Bend | Hydrazine (-NH₂) | 1590 - 1650 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. chemguide.co.uk For this compound (C₃H₁₀N₂S), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (106.06 g/mol ).

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the thiol and hydrazine functional groups. youtube.comlibretexts.org Common fragment ions would include the loss of the thiol group (•SH), the hydrazinyl group (•NHNH₂), or cleavage of the carbon-carbon backbone. nih.govcdnsciencepub.comresearchgate.netresearchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound Interactive data table. Sort by clicking headers.

| m/z Value | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 106 | [C₃H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 73 | [C₃H₇N₂]⁺ | Loss of •SH |

| 75 | [C₃H₉S]⁺ | Loss of •N₂H |

| 61 | [CH₅N₂S]⁺ | Cleavage of C1-C2 bond |

Elemental Analysis (C.H.N.) for Empirical Formula Determination

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical formula, and when combined with molecular weight data from mass spectrometry, it confirms the molecular formula. For a pure sample of this compound (C₃H₁₀N₂S), the experimentally determined percentages should closely match the calculated theoretical values.

Table 5: Elemental Analysis Data for this compound (Formula: C₃H₁₀N₂S) Interactive data table. Sort by clicking headers.

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 33.93% |

| Hydrogen (H) | 9.49% |

| Nitrogen (N) | 26.38% |

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. fiveable.meresearchgate.netazolifesciences.com

The resulting crystal structure would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, it would provide detailed insight into intermolecular interactions, such as hydrogen bonding involving the N-H protons of the hydrazine group and the S-H proton of the thiol group. This information is invaluable for understanding the physical properties and packing of the molecule in its crystalline form. The primary challenge for this technique is the cultivation of a high-quality single crystal, which is often the rate-limiting step in the analysis. nih.gov

Theoretical and Computational Investigations of 1 Hydrazinylpropane 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the prediction of molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying reaction mechanisms, allowing for the calculation of energies of reactants, transition states, and products. By mapping the potential energy surface, DFT can elucidate the most likely pathway for a chemical reaction.

Below is a representative data table for a hypothetical oxidation reaction pathway of 1-Hydrazinylpropane-2-thiol, illustrating how DFT results would be presented.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Oxidation of this compound

| Reaction Step | Description | ΔE (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Step 1 | Reactant → TS1 | 15.2 | |

| TS1 → Intermediate 1 | -5.8 | ||

| Step 2 | Intermediate 1 → TS2 | 22.5 | |

| TS2 → Product | -12.3 |

This table is interactive. You can sort and filter the data.

In this hypothetical pathway, the conversion of Intermediate 1 to the final product via TS2 has the highest activation energy (22.5 kcal/mol), identifying it as the rate-determining step.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant electron density localized on the lone pairs of the sulfur and nitrogen atoms, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-S and C-N bonds. An FMO analysis can help predict how structural modifications would alter the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Properties for this compound and Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| This compound | -8.95 | 1.15 | 10.10 | 5.05 |

| Analog A (Electron-donating group) | -8.70 | 1.25 | 9.95 | 4.98 |

| Analog B (Electron-withdrawing group) | -9.20 | 1.05 | 10.25 | 5.13 |

This table is interactive. You can sort and filter the data.

The data suggests that adding an electron-donating group (Analog A) raises the HOMO energy and reduces the HOMO-LUMO gap, predicting an increase in reactivity (nucleophilicity). Conversely, an electron-withdrawing group (Analog B) lowers the HOMO energy and increases the gap, suggesting decreased reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying molecular conformations and interactions that are often difficult to probe experimentally.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, numerous conformers exist due to rotation around the C1-C2, C2-S, and C1-N bonds. Identifying the lowest energy conformers (energy minima) is crucial, as these are the most populated and thus most likely to be biologically active. osti.gov

Computational methods can systematically rotate bonds and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, from which the most stable staggered conformations (energy minima) and least stable eclipsed conformations (energy maxima) can be identified. youtube.commasterorganicchemistry.com

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C1-C2-S) | Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|---|

| Anti | 180° | 0.00 | 1 (Most Stable) |

| Gauche (+) | 60° | 3.5 | 2 |

| Gauche (-) | -60° | 3.5 | 2 |

| Eclipsed | 0° | 15.0 | 3 (Least Stable) |

This table is interactive. You can sort and filter the data.

The analysis indicates that the anti conformation, where the bulky hydrazinyl and thiol groups are furthest apart, is the most energetically favorable.

Prediction of Intermolecular Interactions

The functional groups of this compound—a primary hydrazine (B178648) and a thiol—are capable of forming various non-covalent intermolecular interactions, which govern its physical properties and how it interacts with biological targets. The hydrazine group (-NH-NH2) and the thiol group (-SH) can both act as hydrogen bond donors. nih.gov The nitrogen and sulfur atoms, with their lone pairs of electrons, can also act as hydrogen bond acceptors.

Molecular dynamics simulations can model the interactions between a molecule and its environment (e.g., water or a protein binding site) over time, providing a dynamic picture of these interactions. By analyzing the simulation trajectories, one can identify persistent hydrogen bonds and other key interactions. nih.gov

Table 4: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Estimated Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bond | -NH2 | Water (O) | -15 to -25 |

| Hydrogen Bond | -SH | Water (O) | -3 to -15 |

| Hydrogen Bond | Water (H) | -NH2 (N) | -15 to -25 |

| Hydrogen Bond | Water (H) | -SH (S) | -5 to -10 |

| Van der Waals | Propyl backbone | Nonpolar molecule | -2 to -5 |

This table is interactive. You can sort and filter the data.

These predicted interactions highlight the molecule's capacity to engage in strong hydrogen bonding via its hydrazine moiety and weaker, yet significant, hydrogen bonding through its thiol group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the rational design of more potent molecules. researchgate.net

To build a QSAR model for analogs of this compound, one would first synthesize a series of related compounds and measure their biological activity (e.g., enzyme inhibition, receptor binding). Then, various molecular descriptors—such as lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric parameters (e.g., molecular weight)—would be calculated for each compound. Multiple linear regression or machine learning algorithms are then used to generate an equation that best fits the data.

A hypothetical QSAR model might take the form: log(1/IC50) = 0.65 * LogP - 0.12 * PSA + 0.05 * MW + 2.5

Where:

log(1/IC50) is the biological activity.

LogP is the octanol-water partition coefficient.

PSA is the polar surface area.

MW is the molecular weight.

Table 5: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound | LogP | PSA (Ų) | MW (g/mol) | Experimental log(1/IC50) | Predicted log(1/IC50) |

|---|---|---|---|---|---|

| 1 | 1.2 | 64.5 | 120.2 | 3.55 | 3.56 |

| 2 | 1.5 | 60.1 | 134.2 | 4.01 | 4.02 |

| 3 | 0.8 | 70.2 | 128.2 | 3.12 | 3.10 |

| 4 | 1.8 | 65.0 | 148.3 | 4.15 | 4.14 |

This table is interactive. You can sort and filter the data.

This model suggests that increasing lipophilicity (LogP) and molecular weight enhances activity, while increasing polar surface area is slightly detrimental. Such principles would guide further drug design efforts.

Q & A

Q. How can contradictory data on the redox reactivity of this compound be resolved across studies?

- Methodological Answer: Conduct systematic reviews of experimental conditions (e.g., pH, temperature, solvent polarity) and apply statistical meta-analysis. For example, discrepancies in thiol-disulfide exchange rates may arise from varying buffer systems (e.g., phosphate vs. Tris). Replicate studies under standardized conditions and use kinetic modeling to isolate rate-determining steps .

Q. What experimental designs are suitable for probing the thiol-disulfide exchange dynamics of this compound in biological redox environments?

- Methodological Answer:

- Kinetic Assays : Use stopped-flow spectroscopy to monitor real-time disulfide formation with glutathione or dithiothreitol (DTT) at physiological pH (7.4).

- Control Variables : Include negative controls (e.g., N-acetylcysteine) to distinguish non-specific thiol interactions.

- Computational Modeling : Apply density functional theory (DFT) to predict redox potentials and compare with experimental cyclic voltammetry data .

Q. How can researchers develop HPLC-based methods to quantify this compound in complex biological matrices?

- Methodological Answer: Optimize reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water). Derivatize the thiol group with Ellman’s reagent (DTNB) for UV detection at 412 nm. Validate the method using spike-recovery experiments in plasma or cell lysates, achieving ≤5% RSD for precision .

Q. What strategies mitigate interference from hydrazine byproducts during biological activity assays?

- Methodological Answer: Pre-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient). In cell-based assays, include hydrazine-scavenging agents (e.g., pyridoxal phosphate) in culture media. Confirm hydrazine absence via LC-MS/MS with a detection limit of ≤0.1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.